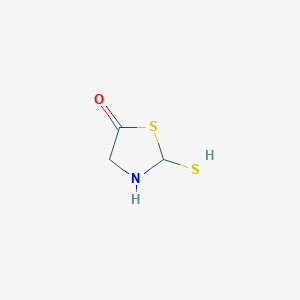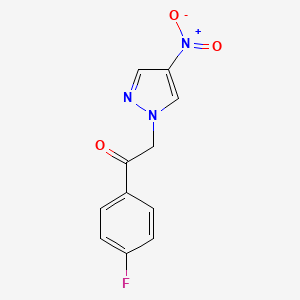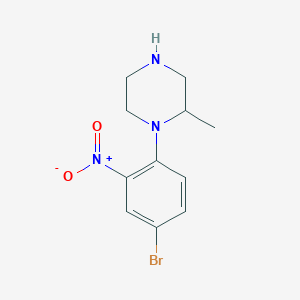
2-Mercaptothiazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptothiazolidin-5-one is a heterocyclic compound with a five-membered ring structure containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and organic synthesis .
Applications De Recherche Scientifique
2-Mercaptothiazolidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, anticancer, and antioxidant properties, making it valuable in biological studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
Target of Action
2-Mercaptothiazolidin-5-one, also known as 2-sulfanyl-1,3-thiazolidin-5-one or 2-Mercapto-5-thiazolidone, is a compound that has been studied for its potential biological applications
Mode of Action
Thiazolidine motifs, which include this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine motifs, including this compound, are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Result of Action
Thiazolidine derivatives, including this compound, are known to exhibit diverse therapeutic and pharmaceutical activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Mercaptothiazolidin-5-one can be synthesized through several methods. One common approach involves the reaction of thiourea with α-haloketones under basic conditions. Another method includes the cyclization of mercaptoacetic acid with aldehydes or ketones in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids or bases are often employed to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Mercaptothiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated or acylated thiazolidinones.
Comparaison Avec Des Composés Similaires
Thiazolidine: A related compound with a similar five-membered ring structure but without the mercapto group.
Thiazolidin-4-one: Another derivative with a carbonyl group at the fourth position.
Uniqueness: 2-Mercaptothiazolidin-5-one is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which enhances its reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
IUPAC Name |
2-sulfanyl-1,3-thiazolidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS2/c5-2-1-4-3(6)7-2/h3-4,6H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWNUSLCCKYJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)SC(N1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)





![5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6328987.png)
![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)

![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)
![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)



